2-(diethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Overview
Description
The compound appears to contain a diethylamino group, a phenyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic acid pinacol ester, which is often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a boronic acid pinacol ester group attached to a phenyl ring, with a diethylamino group attached to the acetamide .
Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolan-2-yl group is known to participate in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, compounds with a tetramethyl-1,3,2-dioxaborolan-2-yl group typically have a high boiling point and are stored under inert gas due to their air sensitivity .
Scientific Research Applications
Synthesis and Structural Analysis :
- Compounds related to 2-(diethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide have been synthesized and analyzed for their structure and properties. For instance, the synthesis and structural analysis of related boric acid ester intermediates with benzene rings were conducted, confirming the structures using spectroscopic methods and X-ray diffraction. These studies also included density functional theory (DFT) calculations for molecular structure confirmation (Huang et al., 2021).
Chemical Properties and Reactions :
- Research has focused on the synthesis of various derivatives and analogs of this compound, exploring their chemical properties and reactions. For example, a study discussed the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, revealing insights into their inhibitory activity against serine proteases (Spencer et al., 2002).
Potential Therapeutic Applications :
- While direct applications of the exact compound are limited, research on structurally similar compounds has indicated potential therapeutic applications. For instance, related compounds have been evaluated for their potential as antipsychotic agents, highlighting the diverse pharmacological possibilities of these chemical structures (Wise et al., 1987).
Material Science and Engineering :
- Some studies have focused on the use of similar compounds in material science, exploring their potential in creating new materials with specific properties. This includes investigations into the crystal structure and vibrational properties of related compounds (Wu et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors could include pH, temperature, the presence of other molecules, and the specific cellular and tissue environments. Understanding these factors is crucial for optimizing the use of the compound and predicting its behavior in a biological system.
Properties
IUPAC Name |
2-(diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O3/c1-7-21(8-2)13-16(22)20-15-11-9-14(10-12-15)19-23-17(3,4)18(5,6)24-19/h9-12H,7-8,13H2,1-6H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBFGBIJWUTMQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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